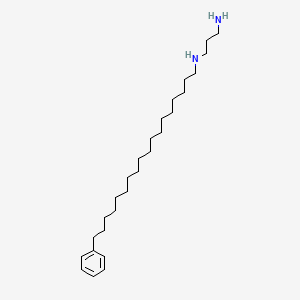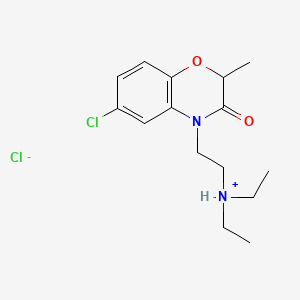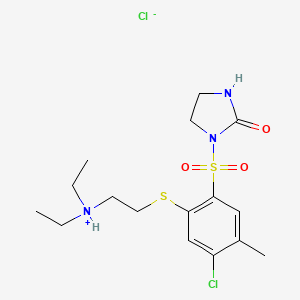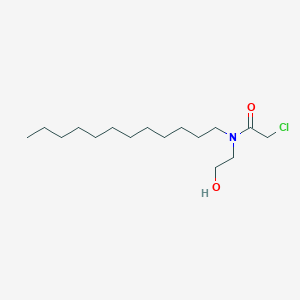
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C16H32ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a dodecyl chain, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of dodecylamine with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-dodecylacetamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Wirkmechanismus
The mechanism of action of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-dodecylacetamide: Lacks the hydroxyethyl group, making it less hydrophilic.
N-dodecyl-N-(2-hydroxyethyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecyl chain, reducing its amphiphilic properties.
Uniqueness
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloro group, a dodecyl chain, and a hydroxyethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
7460-31-3 |
|---|---|
Molekularformel |
C16H32ClNO2 |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)16(20)15-17/h19H,2-15H2,1H3 |
InChI-Schlüssel |
GXMIUYJCVQGQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCO)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



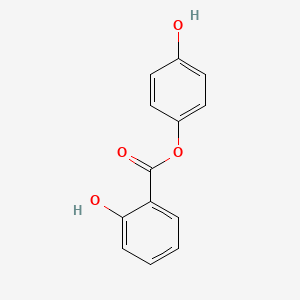
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)


![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)




